2-(2,3-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine
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Overview
Description
2-(2,3-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine is a chemical compound that features both dichlorophenoxy and trifluoropropylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine typically involves the reaction of 2,3-dichlorophenol with 3,3,3-trifluoropropylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2,3-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with similar structural features.
2,3-Dichlorophenoxyacetic acid: Another herbicide with a similar dichlorophenoxy group.
Uniqueness
2-(2,3-Dichloro-phenoxy)-3,3,3-trifluoro-propylamine is unique due to the presence of both dichlorophenoxy and trifluoropropylamine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H8Cl2F3NO |
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Molecular Weight |
274.06 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)-3,3,3-trifluoropropan-1-amine |
InChI |
InChI=1S/C9H8Cl2F3NO/c10-5-2-1-3-6(8(5)11)16-7(4-15)9(12,13)14/h1-3,7H,4,15H2 |
InChI Key |
HAKIAFQNOGTGFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC(CN)C(F)(F)F |
Origin of Product |
United States |
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